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BACTENECIN 7

Cat. No.: B1578151
Attention: For research use only. Not for human or veterinary use.
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Description

Bactenecin 7 (Bac7) is a cationic, proline- and arginine-rich antimicrobial peptide (AMP) belonging to the cathelicidin family, originally identified in bovine neutrophils . This 59-amino acid linear peptide exerts its potent, non-lytic antibacterial activity primarily against Gram-negative bacteria, including Escherichia coli , Salmonella enterica , Klebsiella pneumoniae , and Enterobacter cloacae , with MIC values ranging from 25 to 200 μg/ml . Its mechanism of action is energy-dependent and involves a stereospecific internalization into bacterial cells, likely via the SbmA transporter protein . Once inside the cell, the active N-terminal fragment, Bac7(1-16), binds inside the nascent peptide exit tunnel (NPET) of the bacterial ribosome, inhibiting protein synthesis by allowing initiation complex formation but preventing the transition to the elongation phase . At concentrations several times the MIC, Bac7 can also disrupt bacterial membranes via a non-stereoselective, lytic mechanism . Beyond its direct antibacterial effects, Bac7 has demonstrated the ability to inhibit biofilm formation by K. pneumoniae at sub-inhibitory concentrations . The peptide is stored in its inactive pro-form in neutrophil granules and is activated upon proteolytic cleavage . Its shorter fragments, such as Bac7(1-35) and Bac7(1-16), retain potent antimicrobial activity, making them valuable subjects for structure-activity relationship studies aimed at developing novel anti-infective agents . Recent research focuses on conjugating shorter, active Bac7 sequences with moieties like alkyl(triphenyl)phosphonium (alkyl-TPP) to enhance ribosomal affinity, broaden the spectrum of activity to include Gram-positive bacteria, and improve the selectivity for bacterial over eukaryotic translation . This product is intended for research applications such as studying innate immunity, mechanisms of antibiotic action, and developing new therapeutics against multidrug-resistant bacteria.

Properties

bioactivity

Gram-,

sequence

RRIRPRPPRLPRPRPRPLPFPRPGPRPIPRPLPFPRPGPRPIPRPLPFPRPGPRPIPRPL

Origin of Product

United States

Biosynthesis and Processing of Bactenecin 7

Precursor Molecule Identification and Characterization

The journey of Bactenecin (B179754) 7 begins with the synthesis of a larger precursor molecule, a common strategy employed by organisms to handle potentially cytotoxic peptides. oup.comnih.gov

Preprobactenecin Translation Products

In vitro translation studies using mRNA from bovine bone marrow cells have identified the initial translation product as preprobactenecin. semanticscholar.orgnih.gov This primary precursor has an approximate molecular mass of 23.5 kDa. semanticscholar.orgnih.govnih.gov The "prepro" designation indicates the presence of a signal peptide (the "pre" region) for directing the nascent polypeptide into the endoplasmic reticulum and a "pro" region, which is a larger sequence that keeps the final peptide inactive until needed. semanticscholar.orgresearchgate.net

The cotranslational processing of preproBac7 results in a 20-kD polypeptide. semanticscholar.org This initial processing step involves the cleavage of the signal peptide as the precursor molecule enters the secretory pathway.

Granule Storage Forms (proBac7)

Following the initial processing, the resulting 20-kD polypeptide is the granule storage form of Bac7, known as proBac7. semanticscholar.orgnih.govnih.gov This inactive precursor is the predominant form found within the large granules of bovine neutrophils. semanticscholar.orgnih.gov The "pro" region of the precursor is thought to be important for the correct sorting and intracellular transport of the peptide to these granules. semanticscholar.org

Table 1: Precursor Molecules of Bactenecin 7

Precursor Molecule Approximate Molecular Mass (kDa) Description
PreproBac7 23.5 Primary translation product synthesized from mRNA. semanticscholar.orgnih.govnih.gov
ProBac7 20 Granule storage form after cotranslational processing. semanticscholar.orgnih.govnih.gov

Post-Translational Processing and Maturation

The transformation of the inactive proBac7 into the active Bac7 peptide is a critical step that occurs after the precursor is stored within the granules. oup.comnih.gov

Proteolytic Cleavage Mechanisms

The final maturation of this compound involves proteolytic cleavage of the proBac7 precursor. oup.comnih.gov This process is catalyzed by specific proteases that become active under certain conditions, such as the solubilization of granules. semanticscholar.orgnih.gov

Experimental evidence strongly suggests that the proteolytic cleavage of proBac7 is carried out by one or more neutral serine proteases. nih.gov When neutrophil granules are solubilized with detergents like Triton X-100, the proteases are unmasked, leading to the cleavage of proBac7 into the mature, active Bac7. semanticscholar.orgnih.gov Studies using protease inhibitors have indicated that these enzymes are likely derived from the azurophil granules, another type of granule within neutrophils. nih.gov One specific neutral serine protease implicated in this process is elastase. oup.comunits.it

Subcellular Localization of Precursors and Mature Peptides

Immunoelectron microscopy has been instrumental in pinpointing the location of this compound precursors. ProBac7 is synthesized in immature myeloid cells in the bone marrow and is then sorted and targeted to the matrix of the large granules in neutrophils. semanticscholar.orgnih.gov These large granules are the primary storage sites for the non-oxidative antimicrobial components in bovine neutrophils. semanticscholar.orgnih.gov

The precursors are found dispersed within the matrix of these large granules and are not bound to the granule membrane. semanticscholar.org Double labeling experiments have confirmed that proBac7 is not located in the azurophil granules, which contain the neutral proteases responsible for its cleavage. semanticscholar.org This spatial separation of the precursor from its activating enzymes is a key mechanism to prevent premature activation and potential harm to the host cell. The mature, active Bac7 is released upon the fusion of these granules with phagosomes containing engulfed microbes. acs.org

Molecular Mechanisms of Action

Intracellular Targeting Mechanisms of Bactenecin (B179754) 7

Once inside the bacterial cell, having often entered via the SbmA transporter in Gram-negative bacteria, Bac7 engages with specific intracellular components. oup.com Its action is not limited to a single target, which complicates the development of bacterial resistance. The principal intracellular targets identified are the bacterial ribosome and the molecular chaperone DnaK. nih.govinnislab.org

A primary and well-documented mechanism of Bactenecin 7 is the potent inhibition of bacterial protein synthesis. oup.comoncotarget.com It achieves this by binding directly to the 70S ribosome, the cellular machinery responsible for translating mRNA into protein. innislab.orgfrontiersin.org This interaction effectively halts the production of essential proteins, leading to bacterial growth arrest and death. frontiersin.org Studies have shown that fragments of Bac7, such as Bac7(1-35) and Bac7(1-16), are potent inhibitors of in vitro translation in E. coli systems. units.it

Detailed structural studies, including X-ray crystallography, have revealed that this compound binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit. oup.comnih.govnih.gov The peptide or its active fragments, like Bac7(1-16), orient themselves in a reverse manner compared to a growing polypeptide chain. units.itnih.gov This binding position is significant as the NPET is a critical passageway for newly synthesized proteins. The binding site of Bac7 overlaps with those of other well-known tunnel-targeting antibiotics, such as macrolides. oup.comnih.gov

The interaction is extensive, involving three distinct regions of the 50S subunit: the A-site crevice, the A-tRNA binding pocket, and the upper part of the NPET. researchgate.net The unique N-terminal RIRR motif of Bac7 is crucial for this interaction, establishing stacking and electrostatic interactions with the 23S rRNA. units.itoup.com Specifically, the arginine-rich N-terminus forms a compact, positively charged structure that interacts with rRNA nucleotides, distinguishing its binding mode from some insect-derived PrAMPs. oup.comresearchgate.net

Table 1: Key Ribosomal Interactions of this compound Fragments

This compound Fragment Ribosomal Binding Site Key Interacting Regions Consequence of Binding
Bac7(1-16) Nascent Peptide Exit Tunnel (NPET) of 50S subunit A-site crevice, A-tRNA binding pocket, upper NPET Blocks the tunnel and sterically hinders tRNA binding. units.itresearchgate.netresearchgate.net
Bac7(1-35) Nascent Peptide Exit Tunnel (NPET) of 50S subunit Extends deep into the tunnel, N-terminus near the Peptidyl Transferase Center (PTC) Prevents accommodation of aminoacyl-tRNA into the A-site. oup.comresearchgate.net

Ribosomal Inhibition and Translation Arrest

Inhibition of Translation Elongation Phase

By occupying the NPET, this compound physically obstructs the path of the growing polypeptide chain. More critically, its binding directly interferes with the elongation phase of translation. oup.comnih.gov Biochemical assays demonstrate that Bac7 allows for the formation of the 70S initiation complex, where the ribosome assembles on the mRNA with the initiator tRNA (fMet-tRNA) in the P-site. units.itresearchgate.net However, it prevents the subsequent step: the accommodation of the first aminoacyl-tRNA into the A-site. researchgate.net This steric hindrance prevents peptide bond formation and thus arrests translation before the first elongation cycle can be completed. frontiersin.orgresearchgate.net This mechanism classifies Bac7 as a class I PrAMP, similar to oncocin. researchgate.net

Toe-printing and disome formation assays confirm this mode of action, showing that in the presence of Bac7, ribosomes stall at the initiation codon, unable to proceed with elongation. researchgate.net The N-terminal portion of the peptide, which extends towards the peptidyl transferase center (PTC), is responsible for this clash with the incoming aminoacyl-tRNA. oup.com

Table 2: Inhibitory Concentrations of this compound Derivatives on E. coli In Vitro Translation

Peptide Derivative IC₅₀ (µM) Reference
Bac7(1-35) 1.0 units.it
Bac7(1-16) ~1.0 units.it
Bac7(5-35) 10.0 units.it
Specificity for Bacterial vs. Mammalian Ribosomes

While initially thought to be highly specific for bacterial ribosomes, research indicates that this compound can also inhibit mammalian ribosomes, albeit with slightly lower potency. oup.com In vitro translation assays using a rabbit reticulocyte system showed that Bac7(1-35) inhibited protein synthesis with an IC₅₀ of 2.5 µM, only 2.5-fold higher than its activity against E. coli ribosomes (IC₅₀ of 1.0 µM). oup.comresearchgate.net

Structural comparisons between bacterial 70S and mammalian 80S ribosomes suggest that while the binding site is largely conserved, minor conformational differences in the 25S rRNA of mammalian ribosomes might slightly hinder Bac7 binding. researchgate.net However, these nucleotides are mobile, suggesting that Bac7 can still effectively bind and inhibit eukaryotic translation. researchgate.net The low toxicity of Bac7 towards mammalian cells is therefore not due to a lack of activity against their ribosomes, but rather because the peptide is synthesized as an inactive precursor (pro-peptide) and stored in granules, preventing it from interacting with cytosolic ribosomes in the host. oup.comnih.gov

In addition to its potent effect on the ribosome, this compound has a second intracellular target: the molecular chaperone DnaK, the bacterial homolog of Hsp70. innislab.orgresearchgate.net This interaction was one of the first intracellular mechanisms identified for PrAMPs. oup.com

This compound, particularly the Bac7(1-35) fragment, binds to DnaK with high affinity. researchgate.netasm.org This interaction is stereospecific and has been shown to be comparable to that of other known DnaK peptide ligands. researchgate.net DnaK plays a crucial role in the cell by assisting in the proper folding of newly synthesized or stress-denatured proteins. By binding to DnaK, Bac7 inhibits the chaperone's function. frontiersin.org

Impact on Bacterial Metabolic Pathways

Once inside the bacterial cytoplasm, this compound interferes with several fundamental metabolic pathways. Systematic studies using Escherichia coli proteome microarrays have been instrumental in identifying the specific intracellular protein targets of Bac7, revealing a concerted attack on the cell's metabolic machinery. nih.govnih.gov

Proteomic analyses have demonstrated that this compound significantly impacts purine (B94841) metabolism. nih.govnih.gov This pathway is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the production of the energy currency molecule, ATP. Functional analysis of E. coli treated with Bac7 showed a functional enrichment in pathways related to nucleotide transport and metabolism, as well as the interconversion of nucleobases, nucleosides, and nucleotides. asm.org The disruption of purine metabolism is also recognized as a response to peptide-induced stress. jci.org By interfering with these processes, Bac7 effectively hinders bacterial replication, transcription, and energy-dependent cellular activities. asm.org

This compound has been identified as an inhibitor of bacterial histidine kinases. nih.govnih.govscience.gov Histidine kinases are key components of two-component signal transduction systems (TCS), which bacteria use to sense and respond to a wide array of environmental stimuli, including stress, nutrient availability, and the presence of antimicrobial agents. mdpi.com These systems regulate numerous critical processes such as virulence, biofilm formation, and antibiotic resistance. mdpi.comfrontiersin.org By inhibiting histidine kinase, Bac7 can disrupt these vital signaling cascades, impairing the bacterium's ability to adapt to its environment and effectively disabling its defense and virulence mechanisms.

A common target identified for this compound and several other intracellularly-acting antimicrobial peptides is arginine decarboxylase. nih.govnih.govasm.org This enzyme is a critical component of the arginine-dependent acid resistance system in bacteria like E. coli. science.govfrontiersin.org The enzyme catalyzes the conversion of arginine to agmatine, a process that consumes intracellular protons and helps the bacterium survive in extremely acidic environments, such as the host's stomach. asm.orgfrontiersin.org By targeting and inhibiting arginine decarboxylase, this compound compromises a crucial survival mechanism, potentially rendering the bacteria more susceptible to acidic stress. nih.govasm.org

Table 1: Metabolic Pathways and Enzymes Targeted by this compound

Metabolic Pathway/Enzyme Function Consequence of Inhibition References
Purine Metabolism Synthesis of DNA, RNA, and ATP precursors Impaired replication, transcription, and energy production nih.gov, nih.gov, asm.org, jci.org
Histidine Kinase Component of two-component signal transduction systems Disruption of environmental sensing, virulence, and adaptation nih.gov, nih.gov, science.gov
Arginine Decarboxylase Key enzyme in acid resistance systems Reduced survival fitness in highly acidic environments nih.gov, nih.gov, frontiersin.org, asm.org
Histidine Kinase Inhibition

Cellular Uptake and Translocation Mechanisms

The ability of this compound to access its intracellular targets is predicated on its efficient translocation across the bacterial cell envelope. This process is highly specific and does not rely on gross membrane disruption at typical antimicrobial concentrations.

The translocation of this compound across the bacterial inner membrane is not a passive process but is mediated by specific transporter proteins. ethz.ch In many Gram-negative bacteria, including E. coli and Salmonella typhimurium, the inner membrane protein SbmA has been identified as the primary transporter for Bac7 fragments (e.g., Bac7(1-35)) and other proline-rich antimicrobial peptides. asm.orgfrontiersin.orgoup.comunits.it The essential role of this transporter is highlighted by the observation that bacterial strains with a deleted or mutated sbmA gene exhibit significantly increased resistance to Bac7. asm.orgnih.gov The uptake is an energy-dependent process. researchgate.net The N-terminal region of Bac7, particularly the first two arginine residues, is crucial for this efficient, SbmA-mediated uptake. ethz.ch While SbmA is the major transporter, the YjiL-MdtM transporter system has also been implicated in the uptake of some proline-rich peptides. nih.gov

This compound exhibits a dual mode of action that is dependent on its concentration. researchgate.net At low, sub-micromolar concentrations that are near its minimum inhibitory concentration (MIC), Bac7 kills bacteria through a non-lytic mechanism. researchgate.netnih.gov This primary mechanism is stereospecific—the natural L-enantiomer of Bac7(1-35) is rapidly internalized, while the synthetic D-enantiomer is excluded from the cell and is inactive. researchgate.net At these sub-lytic concentrations, the peptide traverses the membrane via the SbmA transporter without causing significant membrane perturbation or lysis, proceeding to inhibit its intracellular targets. nih.govfrontiersin.org

However, at much higher concentrations (e.g., ≥64 µM), which are several times the MIC, Bac7 can induce membrane permeabilization. researchgate.netnih.gov At these elevated concentrations, the lytic activity is non-stereoselective, with both the L- and D-enantiomers capable of disrupting the membrane and killing the bacteria. researchgate.net This indicates that while membrane disruption is a possible action for Bac7, it is a secondary effect that occurs at concentrations well above those required for its specific, transporter-mediated intracellular activity. asm.org

Table 2: Concentration-Dependent Mechanism of Action of this compound

Concentration Range Primary Mechanism Membrane Effect Uptake Route Stereospecificity References
Sub-Lytic / Near-MIC Intracellular Targeting Non-Lytic, No significant permeabilization Energy-dependent, SbmA transporter Yes (L-enantiomer active) researchgate.net, asm.org, nih.gov
High (e.g., ≥64 µM) Membrane Lysis Permeabilization Direct membrane disruption No (L- and D-enantiomers active) researchgate.net, nih.gov

Membrane Permeabilization Dynamics at Sub-Lytic Concentrations

Interaction with Lipopolysaccharides (LPS) and Outer Membrane

The initial contact point for bactenecins with Gram-negative bacteria is the outer membrane, which is rich in lipopolysaccharides (LPS). As cationic peptides, bactenecins are electrostatically attracted to the negatively charged phosphate (B84403) groups of LPS. nih.govfrontiersin.org This interaction is crucial for their activity.

Bactenecin binds to LPS, displacing the native divalent cations (like Mg2+) that stabilize the LPS layer. researchgate.netubc.ca This binding disrupts the outer membrane's integrity, a process known as self-promoted uptake. researchgate.net The bulky nature of the peptide, once bound, further destabilizes the membrane structure. researchgate.netubc.ca This disruption allows the peptide to traverse the outer membrane and gain access to the periplasmic space and the inner membrane. researchgate.net

The ability of bactenecin to permeabilize the outer membrane can be measured using assays with the fluorescent probe N-phenyl-1-naphthylamine (NPN). nih.govresearchgate.netfrontiersin.org NPN is normally excluded by an intact outer membrane but fluoresces upon entering the hydrophobic environment of a disrupted membrane. researchgate.netfrontiersin.org Studies have shown that cyclic bactenecin is more effective at permeabilizing the outer membrane of E. coli than its linear derivatives. researchgate.netubc.ca This superior permeabilization ability correlates with its stronger binding affinity for LPS compared to its linear forms, partly explaining its higher activity against Gram-negative bacteria. researchgate.netubc.ca While bactenecin is a weaker LPS binder than polymyxin (B74138) B, it is more effective than the native divalent cations it displaces. researchgate.netubc.ca

Table 1: Outer Membrane Permeabilization of E. coli by Bactenecin and its Derivatives
CompoundHalf-Maximal Permeabilization Concentration (µg/ml)Reference
Polymyxin B0.4 researchgate.netubc.ca
Bactenecin (cyclic)0.8 researchgate.netubc.ca
Lin-Bac2S (linear derivative)2.0 researchgate.netubc.ca
Linear Bactenecin (reduced)4.5 researchgate.netubc.ca
Effects on Inner Membrane Potential and Integrity

Following the breach of the outer membrane, bactenecin interacts with the inner cytoplasmic membrane. The peptide's ability to disrupt the inner membrane's functions is a key aspect of its antimicrobial action. This interaction can lead to the dissipation of the membrane potential and increased permeability. nih.govfrontiersin.orgubc.ca

The depolarization of the cytoplasmic membrane is a common mechanism for many antimicrobial peptides. frontiersin.org This is often assessed by measuring the release of potential-sensitive fluorescent dyes. For bactenecin and its derivatives, the effect on the inner membrane can vary. Studies using an E. coli mutant with a defective outer membrane barrier showed that linear derivatives of bactenecin were able to dissipate the membrane potential at much lower concentrations than the native cyclic bactenecin, despite all forms having similar minimum inhibitory concentrations against this mutant strain. researchgate.netubc.ca This suggests that for the linear forms, direct action on the cytoplasmic membrane is a more dominant killing mechanism. ubc.ca

The permeabilization of the inner membrane allows the passage of molecules that are normally blocked. nih.gov For instance, the uptake of O-nitrophenyl-β-D–galactopyranoside (ONPG) into the cytoplasm, where it is cleaved by β-galactosidase, is a marker of inner membrane permeabilization. nih.govfrontiersin.org At their minimum inhibitory concentrations, bactenecin derivatives have been shown to permeabilize the inner membrane, disrupting its integrity and contributing to cell death. frontiersin.org Some synthetic derivatives, such as Bac8c, cause rapid depolarization at or above their minimum bactericidal concentration, leading to membrane permeation and cell death. asm.org

Table 2: Effects of Bactenecin and Derivatives on Bacterial Inner Membrane
PeptideObserved EffectMethod/AssayReference
Bactenecin (cyclic)Weakly dissipates membrane potential compared to linear forms.Fluorescence probe 3,3-dipropylthiacarbocyanine. researchgate.netubc.ca
Linear Bactenecin DerivativesRapidly dissipate membrane potential at their MIC.Fluorescence probe 3,3-dipropylthiacarbocyanine. researchgate.netubc.ca
Bactenecin Derivatives (K2W3V10R11, W2R3V10R11)Permeabilized inner membrane, depolarized cytoplasmic membrane.ONPG uptake assay. nih.govfrontiersin.org
Bac8cCauses rapid depolarization and membrane permeation at MBC.Macromolecular synthesis inhibition. asm.org
Non-Lytic vs. Bacteriolytic Mechanisms

This compound exhibits a complex mechanism of action that can be either non-lytic, involving the targeting of intracellular components, or bacteriolytic, causing cell death through membrane disruption. researchgate.netmdpi.com The prevailing mechanism can depend on the peptide's concentration, its specific structure (e.g., Bac7 fragments), and the target bacterial species. mdpi.com

The non-lytic pathway is characterized by the peptide crossing the bacterial membranes without causing significant damage, and then inhibiting vital intracellular processes. researchgate.netnih.govresearchgate.net For Bac7 and other proline-rich antimicrobial peptides (PrAMPs), a primary intracellular target is the ribosome. nih.govoup.com The N-terminal fragment Bac7(1-35) has been shown to inhibit bacterial growth through a non-lytic mechanism at low concentrations. nih.gov It enters the bacterial cell, in many Gram-negative bacteria via the SbmA transporter, and binds within the peptide exit tunnel of the 70S ribosome, thereby inhibiting protein synthesis. researchgate.netmdpi.comoup.com This action prevents the elongation of polypeptide chains, leading to a bacteriostatic effect. oup.comjst.go.jp Studies using E. coli proteome microarrays have indicated that Bac7 specifically targets processes like purine metabolism. nih.gov

Conversely, a bacteriolytic mechanism, which involves severe membrane damage leading to cell lysis, has also been observed. mdpi.com While fragments of Bac7 were found to lack the ability to disrupt lipid membranes in some studies, suggesting a non-bacteriolytic mechanism, other research points to membrane disruption as a viable mode of action. jst.go.jp For instance, the peptide derivative Bac8c appears to kill E. coli by disrupting the cytoplasmic membrane's function at bactericidal concentrations. asm.org Furthermore, the mechanism can be species-dependent; Bac7(1-35) was reported to kill Pseudomonas aeruginosa through membrane disruption, a different mechanism than that observed against E. coli. mdpi.com This suggests that this compound can switch between non-lytic and lytic mechanisms depending on the context.

Structure Activity Relationship Sar and Peptide Engineering

Influence of Amino Acid Substitutions and Modifications

The specific amino acid composition of Bactenecin (B179754) 7 is critical to its function. Engineering studies involving amino acid substitutions have further elucidated the roles of key residues.

Bactenecin 7 is characterized by a high content of arginine and proline residues. asm.orgnih.gov Arginine residues, with their positive charge, are crucial for the initial electrostatic interaction with the negatively charged bacterial membranes and for binding to the ribosome. oup.com The two N-terminal arginine residues, in particular, are essential for the efficient translocation of the peptide into the bacterial cell and for its antimicrobial activity. acs.orgnih.gov Deletion of these residues significantly diminishes the peptide's effectiveness. units.it

Proline residues impart a unique structural rigidity and are abundant throughout the active fragments of Bac7. nih.govfrontiersin.org The repeating Pro-Arg-Pro (PRP) motifs are a hallmark of this peptide family. frontiersin.orgmdpi.com These motifs are important for the interaction with the ribosomal tunnel. frontiersin.org The substitution of an arginine with a proline in some derivatives was shown to result in a loss of activity, underscoring the importance of the specific sequence and three-dimensional structure. ubc.ca

Native Bactenecin contains two cysteine residues that form a disulfide bond, creating a cyclic structure. frontiersin.orgnih.gov This disulfide bridge is important for its activity against Gram-negative bacteria. nih.gov Linearizing the peptide by reducing the disulfide bond or by replacing the cysteines with serine or alanine (B10760859) residues leads to a loss of activity against many Gram-negative strains. nih.govresearchgate.net However, these linear derivatives gain activity against certain Gram-positive bacteria. ubc.canih.gov This suggests that the cyclic structure imposed by the disulfide bond is crucial for the mechanism of action against Gram-negative organisms, likely by influencing its interaction with the outer membrane. nih.gov The disulfide bond helps to stabilize a β-turn structure. nih.govbrieflands.com

ModificationEffect on StructureImpact on ActivityCitations
Native (with disulfide bond)Cyclic, β-turn structureActive against Gram-negative bacteria, weak against Gram-positive. frontiersin.orgnih.gov
Reduced (linear)Linear, conformation varies with environmentLoss of activity against many Gram-negative bacteria, gain of activity against some Gram-positive bacteria. ubc.canih.govresearchgate.net
Cysteines replaced with Serine/AlanineLinearSimilar to the reduced form; loss of activity against many Gram-negative bacteria. nih.govresearchgate.net

The balance between hydrophobicity and positive charge (amphipathicity) is a key factor in the activity of many antimicrobial peptides, and this compound is no exception. nih.gov Increasing the number of positive charges, often at the N and C termini of engineered derivatives, has been shown to enhance antimicrobial activity. nih.gov

Effects of Cysteine Residues and Disulfide Bonds on Activity

Design and Synthesis of this compound Analogs and Derivatives

The design of this compound (Bac7) analogs has largely centered on manipulating key physicochemical properties such as charge, hydrophobicity, amphipathicity, and structure. nih.govfrontiersin.org These efforts have led to the creation of novel peptides with improved potency and a wider range of action.

Bactenecin is a cyclic dodecapeptide containing a disulfide bond between two cysteine residues. nih.govbrieflands.com This cyclic structure is crucial for its activity against certain Gram-negative bacteria. nih.govresearchgate.net Studies have shown that the native cyclic form of bactenecin possesses a beta-turn structure irrespective of its environment. nih.govresearchgate.net

Linearization of bactenecin, either by reducing the disulfide bridge or by replacing the cysteine residues with other amino acids like serine or alanine, significantly alters its antimicrobial profile. nih.govresearchgate.net While the cyclic form is more active against Gram-negative bacteria, linear derivatives tend to show increased activity against Gram-positive bacteria. researchgate.net This shift in spectrum is attributed to a change in the peptide's interaction with bacterial membranes. Linear variants, such as those with cysteine-to-serine substitutions, are less effective at permeabilizing the outer membrane of Gram-negative bacteria but are more potent in disrupting the cytoplasmic membrane, a key mechanism against Gram-positive organisms. nih.gov

Table 1: Comparison of Selected Linear and Cyclic Bactenecin Derivatives

PeptideSequenceModificationKey Finding
Bactenecin (Native) RLCRIVVIRVCRCyclic (Disulfide bond Cys3-Cys11)More active against Gram-negative bacteria. researchgate.net
Lin-Bac RLCRIVVIRVCRLinear (Reduced form)Shift in activity towards Gram-positive bacteria. researchgate.net
Lin Bac2S RLSRIVVIRVSRLinear (Cys to Ser substitution)Selective for Gram-positive bacteria. nih.gov
Bac2A RLARIVVIRVAR-CONH₂Linear (Cys to Ala substitution)Showed antimicrobial activity with low hemolytic activity. researchgate.net
BacW2R RRLCRIVWVIRVCRRCyclicIncreased positive charge and hydrophobicity, leading to broader activity. nih.gov

This table presents a selection of derivatives to illustrate the impact of linearization and amino acid substitution on Bactenecin's activity.

Research into truncated versions of the full-length this compound (a 60-residue peptide) has been crucial in identifying the minimal sequence required for antimicrobial action. nih.govnih.gov Synthetic fragments corresponding to the N-terminal region of Bac7 have been shown to retain significant, and in some cases improved, antimicrobial activity compared to the full-length peptide. nih.govresearchgate.net

The N-terminal fragments Bac7(1-35) and Bac7(1-16) are the most extensively studied shortened peptides. nih.govnih.gov Both have demonstrated potent activity, particularly against Gram-negative bacteria like Escherichia coli and Salmonella enterica. nih.govnih.gov Their primary mechanism of action involves penetrating the bacterial membrane and inhibiting protein synthesis by binding to the bacterial ribosome. nih.govmit.eduoup.com

Structure-activity studies revealed that the N-terminal region is essential. Specifically, the N-terminal RRIR motif (residues 1-4) is critical for the efficient translocation of the peptide into bacterial cells. nih.govoup.com Fragments lacking these initial arginine residues, such as Bac7(5-35), show a dramatic reduction in antimicrobial activity and cellular uptake. oup.comresearchgate.net Further shortening of the peptide beyond 16 residues leads to a marked decrease in both cell entry and antimicrobial function. acs.org For example, the fragment Bac7(1-17) showed only weak antimicrobial activity, while the fragment Bac7(46-59) was almost inactive, suggesting that a critical length and the N-terminal cationic cluster are necessary for full activity. jst.go.jpnih.gov

Table 2: Antimicrobial Activity of Shortened Bac7 Peptides

Peptide FragmentSequenceKey Characteristics
Bac7(1-35) RRIRPRPPRLPRPRPRPLPFPRPGPRPIPRPLPFPActive against many Gram-negative bacteria; inhibits protein synthesis. nih.govnih.gov
Bac7(1-24) RRIRPRPPRLPRPRPRPLPFPRPGDual functions of cell permeability and antimicrobial activity are colocalized in this fragment. acs.orgnih.gov
Bac7(1-16) RRIRPRPPRLPRPRPRShortest active fragment with significant antimicrobial activity; inhibits protein synthesis. nih.govmdpi.com
Bac7(1-10) RRIRPRPPYLDramatically decreased affinity for bacterial ribosomes compared to longer fragments. nih.gov
Bac7(5-35) PRPPRLPRPRPRPLPFPRPGPRPIPRPLPFPMarkedly reduced antimicrobial activity due to lack of the N-terminal RRIR motif. oup.comresearchgate.net

This table summarizes the properties of key N-terminal fragments of this compound.

Peptidomimetic design involves modifying peptides to improve their properties, such as stability and activity, by incorporating non-natural chemical features. This approach has been applied to this compound to enhance its therapeutic potential.

A significant strategy in the peptidomimetic design of Bac7 analogs involves conjugation with functional moieties like the triphenylphosphonium (TPP) cation. nih.govnih.gov TPP is a lipophilic cation that can facilitate the crossing of biological membranes. nih.gov Conjugating TPP to peptides aims to improve their cellular uptake and can introduce new mechanisms of action. rsc.orgrsc.org

Researchers have synthesized TPP derivatives of a short decapeptide (RRIRPRPPYL) related to the N-terminus of Bac7. nih.govnih.gov This work demonstrated that while shortening Bac7 to just 10 amino acid residues drastically reduced its affinity for bacterial ribosomes, the addition of a TPP moiety could recover and even increase this affinity. nih.gov

These TPP-peptide conjugates exhibited a broadened spectrum of activity, suppressing the growth of not only Gram-negative bacteria (similar to the parent peptide) but also Gram-positive bacteria, which is a characteristic of alkyl-TPP derivatives. nih.govnih.gov For example, the analog Bac(1-10, R/Y)-C2-TPP was shown to enter E. coli cells via the SbmA transporter protein, similar to the natural Bac7 peptide, but also caused membrane depolarization in B. subtilis, a mechanism more akin to TPP compounds. nih.govresearchgate.net This dual-action potential makes TPP-conjugation a promising strategy for developing novel antimicrobial agents based on the Bac7 scaffold. nih.gov

Advanced Methodologies for Characterization and Analysis

Spectroscopic Techniques for Conformational Studies

Spectroscopic methods are fundamental in determining the secondary structure of peptides like Bactenecin (B179754) 7 and how this structure changes in different chemical environments, mimicking aqueous physiological conditions versus the hydrophobic environment of a bacterial membrane.

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. Studies on Bactenecin 7 and its fragments reveal that its conformation is highly dependent on the solvent environment. nih.govresearchgate.netlibretexts.org

In an aqueous environment, such as in phosphate-buffered saline (PBS), Bactenecin derivatives exhibit CD spectra characteristic of a random coil or disordered conformation. libretexts.org This is typically indicated by a single strong negative peak in the range of 195–202 nm. libretexts.org

However, when introduced into membrane-mimetic environments, such as solutions containing trifluoroethanol (TFE) or the detergent sodium dodecyl sulfate (B86663) (SDS), the peptide undergoes a significant conformational change. libretexts.org In 30 mM SDS, which mimics the anionic surface of a microbial membrane, Bactenecin derivatives display spectra with a positive peak around 195-197 nm and a negative band near 217–218 nm. libretexts.org This spectral profile is indicative of the formation of ordered secondary structures, including α-helices and β-sheets. libretexts.org Analysis of the CD spectra suggests that in an SDS environment, these peptides can adopt a conformation comprising 38-49% α-helix and 20-29% β-strand content. libretexts.org

These findings demonstrate that this compound is largely unstructured in aqueous solution but folds into a defined conformation upon interacting with a membrane-like surface, a common feature among many antimicrobial peptides. libretexts.orgarizona.edu

Table 1: Secondary Structure of Bactenecin Derivatives in Different Environments Determined by CD Spectroscopy Data derived from studies on synthetic Bactenecin derivatives. libretexts.org

EnvironmentPredominant ConformationCharacteristic CD SignalEstimated α-Helix ContentEstimated β-Strand ContentEstimated Unordered Content
10 mM PBS (pH 7.4)Random Coil / UnorderedNegative peak at 195–202 nmNot significantNot significant51–66%
30 mM SDS (Membrane Mimetic)α-Helix and β-SheetPositive peak at 195-197 nm, Negative peak at 217–218 nm38–49%20–29%Not significant

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution. europa.euelsevier.com This technique can determine atomic-level details of peptide folding, conformation, and intermolecular interactions. libretexts.orggmclore.org While a complete, de novo solution structure of the full-length this compound is not extensively detailed in available literature, NMR has been employed to characterize its fragments and substantially modified derivatives. nih.govubc.ca

For instance, 1H and 13C NMR spectra are routinely used to confirm the chemical structure and purity of synthesized peptide fragments related to this compound. nih.gov Furthermore, a detailed structural study was performed on peptide 1018, a 12-residue synthetic peptide derived from a significant modification of bovine bactenecin. ubc.ca Using solution-state NMR in the presence of zwitterionic dodecyl phosphocholine (B91661) (DPC) micelles to simulate a membrane environment, the peptide 1018 was shown to adopt an α-helical conformation. ubc.ca

The general NMR methodology for peptide structure determination involves dissolving the peptide in a suitable solvent, often with membrane-mimicking agents like DPC, and recording a series of NMR experiments. gmclore.orgubc.ca Data from experiments like two-dimensional nuclear Overhauser effect spectroscopy (NOESY) provide distance constraints between protons that are close in space, which are then used to calculate a family of structures consistent with the experimental data. gmclore.org This approach reveals detailed polypeptide folds and the relative orientation of amino acid side chains. gmclore.org

Circular Dichroism (CD) Spectroscopy

Computational Modeling and Simulation

Computational approaches, including molecular dynamics simulations and docking studies, complement experimental techniques by providing a dynamic, atomistic view of molecular interactions that can be difficult to observe directly.

Molecular Dynamics (MD) simulations are used to model the interaction between Bactenecin and bacterial cell membranes at an atomic level. nih.gov These simulations provide insights into the peptide's mechanism of membrane permeabilization.

One study investigated the effects of Bactenecin on a model membrane composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov The simulation compared a system of Bactenecin in water with a system where Bactenecin was embedded in the POPC bilayer. The results indicated that the peptide induces disorder and instability in the membrane. nih.gov This was evidenced by a higher root-mean-square deviation (RMSD) for the peptide within the membrane compared to in water, suggesting greater flexibility in the lipophilic environment. nih.gov

Furthermore, the simulation showed that Bactenecin causes some compactness of the bilayer, likely due to the formation of hydrogen bonds between the peptide and the lipid head groups. nih.gov The presence of the peptide also restricted the movement of lipid molecules, indicating an alteration of membrane fluidity. nih.gov Other computational modeling supports a model where Bactenecin's cyclical structure allows it to penetrate the membrane core effectively. plos.org

This compound's primary intracellular target is the bacterial ribosome, where it binds to inhibit protein synthesis. oncotarget.comfrontiersin.org Protein-peptide docking simulations and structural biology studies, such as X-ray crystallography, have been crucial in elucidating this interaction.

Structural studies reveal that Bactenecin fragments, such as Bac7(1-16), bind within the polypeptide exit tunnel (PET) of the large (50S) ribosomal subunit. nih.govoup.com The binding mode is in a reverse orientation compared to a newly synthesized polypeptide chain. biorxiv.org The N-terminal portion of the peptide is critical for this interaction, as it overlaps with the A-site of the peptidyl transferase center (PTC), sterically hindering the accommodation of aminoacyl-tRNA and thereby stalling translation. frontiersin.orgbiorxiv.org Key interactions involve residues of the 23S rRNA, including A2062, U2506, and U2585 (E. coli numbering), which undergo an induced-fit conformational change upon peptide binding. nih.gov

Binding affinity calculations, often performed using fluorescence anisotropy competition assays, quantify the strength of this interaction. These studies have determined dissociation constants (Kd) and inhibitory concentrations (IC50) for various Bactenecin fragments, highlighting the importance of specific residues for high-affinity binding. For example, the N-terminal RRIR motif is crucial for potent ribosomal inhibition. nih.gov

Table 2: Binding Affinity and Inhibition Data for Bactenecin Fragments with the E. coli Ribosome Data compiled from multiple research sources. nih.govnih.gov

Peptide FragmentAssay TypeMeasured ValueComment
Bac7(1-16)In vitro translation inhibitionIC₅₀ ≈ 1 µMPotent inhibitor. nih.gov
Bac7(5-35)In vitro translation inhibitionIC₅₀ ≈ 10 µM10-fold higher IC₅₀ demonstrates the importance of N-terminal residues. nih.gov
Bac(1-10)Competitive binding assayKD = 1.4 ± 0.1 µMAffinity is significantly reduced compared to longer fragments. nih.gov
Bac(1-10, R9Y)Competitive binding assayKD = 1.0 ± 0.1 µMSlight increase in affinity with Tyr substitution. nih.gov

Deep mutational scanning is a high-throughput method used to explore the relationship between a peptide's sequence and its biological activity on a massive scale. This technique was applied to a 23-amino acid variant of Bactenecin, Bac7(1-23), to map its sequence-activity landscape. oup.comresearchgate.net

In this approach, a comprehensive DNA library encoding for single and multiple mutations of the Bac7(1-23) peptide was created. oup.com This allowed for the simultaneous testing of over 600,000 peptide variants for their antimicrobial activity through a bacterial self-screening system coupled with next-generation sequencing. oup.comresearchgate.net The results provided a detailed map showing which amino acid substitutions at each position enhanced, diminished, or had a neutral effect on the peptide's function. researchgate.net

This extensive dataset guided the rational design of a smaller, focused library of approximately 160,000 variants to further optimize the peptide. oup.com The screening of this second library led to the identification of a lead candidate, named Bac7PS, which exhibited high activity against multidrug-resistant clinical isolates of E. coli. oup.comresearchgate.net This powerful methodology demonstrates how vast sequence spaces can be efficiently navigated to identify novel peptide candidates with improved therapeutic properties. oup.com

Table 3: Summary of Deep Mutational Scanning of this compound (1-23) Information sourced from Koch et al. (2022). oup.comresearchgate.net

Methodology StepDescriptionKey Finding
Initial Library ScreeningA library of >600,000 Bac7(1-23) variants was screened for antimicrobial activity.Generated a comprehensive sequence-activity relationship map for the peptide. oup.comresearchgate.net
Focused Library DesignThe initial data was used to design a focused library of ~160,000 variants.Enabled fine-tuning and optimization based on initial findings. oup.com
Lead Candidate IdentificationScreening of the focused library identified an optimized variant, Bac7PS.Bac7PS showed high activity against multidrug-resistant E. coli and reduced dependence on the SbmA transporter. oup.comresearchgate.net

Protein-Peptide Docking and Binding Affinity Calculations

Proteomics and High-Throughput Screening Assays

Proteomics and high-throughput screening have emerged as crucial tools in the investigation of antimicrobial peptides like this compound. These approaches enable the rapid and large-scale identification of molecular targets and the profiling of peptide variants, accelerating the pace of research and development.

To systematically identify the intracellular protein targets of this compound, researchers have utilized Escherichia coli proteome microarrays. frontiersin.orgresearchgate.netnih.gov These microarrays contain a comprehensive collection of the proteins from an organism, in this case, E. coli K12, allowing for a broad and unbiased screening of peptide-protein interactions. frontiersin.orgnih.gov In this technique, a labeled form of the peptide, such as biotinylated Bac7, is incubated with the proteome microarray. frontiersin.org The binding of the peptide to specific proteins on the chip is then detected, revealing potential intracellular targets. frontiersin.org

Studies using this methodology have revealed that this compound interacts with a range of intracellular proteins, suggesting a multi-target mechanism of action. nih.govasm.org Analysis of the protein "hits" for Bac7 indicated a significant impact on specific cellular pathways. nih.gov

Key Findings from E. coli Proteome Microarray Analysis of this compound:

Primary Targeted Pathways: The main cellular processes affected by this compound were identified as purine (B94841) metabolism and histidine kinase signaling. nih.gov

Other Affected Pathways: Functional enrichment analysis also pointed to effects on nucleotide transport and metabolism, amino acid transport and metabolism, and coenzyme transport and metabolism. nih.gov

Ribosomal Protein Interaction: While not showing up as a statistically enriched category in some analyses, a number of ribosomal proteins were identified as binding partners for Bac7, which aligns with its known role as a translation inhibitor. nih.gov

Specific Protein Targets: A notable common target for Bac7 and other antimicrobial peptides like lactoferricin (B1576259) B (LfcinB) and PR-39 is arginine decarboxylase, an enzyme critical for E. coli's survival in extremely acidic conditions. researchgate.netnih.gov The heat shock protein DnaK was also identified as a binding partner. nih.gov

The data suggests a synergistic potential between Bac7 and LfcinB, as both target purine metabolism. nih.gov This was subsequently validated through antimicrobial assays. nih.gov

Table 1: Selected Intracellular Protein Targets of this compound Identified by Proteome Microarray

Protein Target Category Specific Pathway/Function Reference
Metabolism Purine Metabolism nih.gov
Nucleotide Transport and Metabolism nih.gov
Amino Acid Transport and Metabolism nih.gov
Coenzyme Transport and Metabolism nih.gov
Enzymes Arginine Decarboxylase researchgate.netnih.gov
Signaling Histidine Kinase nih.gov
Protein Synthesis Ribosomal Proteins nih.gov
Chaperones DnaK (Heat Shock Protein) nih.gov

A powerful high-throughput strategy for the rapid investigation and optimization of antimicrobial peptides involves a platform combining deep mutational scanning with bacterial self-screening. researchgate.netnih.gov This methodology has been successfully applied to a variant of this compound, Bac7(1-23), to explore its sequence-activity relationship on a massive scale. researchgate.netnih.gov

The process begins by generating a large library of peptide variants through methods like error-prone PCR. researchgate.net These DNA sequences, each encoding a different peptide variant, are inserted into plasmids and transformed into bacteria, such as E. coli. researchgate.net The expression of these peptides is then induced. If a peptide variant is antimicrobially active, it will negatively affect the growth or survival of the host bacterium expressing it. ethz.ch By using next-generation sequencing to quantify the frequency of each peptide-encoding DNA sequence in the population over time, the antimicrobial activity of hundreds of thousands of variants can be determined in parallel. researchgate.netnih.gov

A study utilizing this platform generated and assessed the activity of over 600,000 variants of Bac7(1-23). researchgate.netnih.gov This comprehensive dataset provided a detailed fitness landscape, identifying amino acid residues crucial for activity and those that could be modified to enhance it. ethz.ch This guided the rational design of a secondary, focused library of approximately 160,000 variants, leading to the identification of a lead candidate named Bac7PS. researchgate.netnih.gov This optimized peptide exhibited high activity against multidrug-resistant clinical isolates of E. coli and showed a reduced dependency on the SbmA transporter, which is commonly used by proline-rich peptides to enter the bacterial cytosol. researchgate.netnih.gov

Proteome Microarray for Intracellular Target Identification

In vitro Cell-Free Systems for Mechanistic Studies

In vitro cell-free translation systems are invaluable tools for dissecting the specific molecular mechanisms of antimicrobial peptides that target intracellular processes like protein synthesis. mdpi.com These systems, typically derived from bacterial (e.g., E. coli lysate) or eukaryotic (e.g., rabbit reticulocyte lysate) cells, contain all the necessary machinery for transcription and translation, but without the complexity and barriers of a living cell. mdpi.comoup.comresearchgate.net This allows for precise control and direct measurement of a peptide's effect on the translation process. mdpi.com

Studies on this compound and its fragments have extensively used E. coli cell-free systems to confirm and characterize its role as a potent inhibitor of bacterial protein synthesis. oup.comresearchgate.net By adding different concentrations of Bac7 derivatives to the system and measuring the output of a reporter protein, such as firefly luciferase, researchers can quantify the peptide's inhibitory activity. researchgate.net

Key Findings from In Vitro Cell-Free System Studies:

Inhibition of Translation: Both Bac7(1-16) and Bac7(1-35) were shown to be potent inhibitors of protein synthesis in an E. coli in vitro translation system. oup.comresearchgate.net In contrast, a fragment lacking the first four N-terminal amino acids, Bac7(5-35), was a significantly weaker inhibitor, highlighting the critical role of the N-terminus for ribosome interaction and inhibitory activity. oup.comresearchgate.net

Ribosome Stalling: Toe-printing assays, which can map the precise location of stalled ribosomes on an mRNA template, have been used to further investigate Bac7's mechanism. These experiments showed that Bac7(1-16) and Bac7(1-35) can trap the ribosome at the initiation complex. researchgate.net

Eukaryotic Ribosome Inhibition: Interestingly, when tested in a rabbit reticulocyte cell-free system, Bac7(1-35) also inhibited eukaryotic translation, with an IC₅₀ only 2.5-fold higher than in the E. coli system. oup.com This suggests that the peptide's lack of toxicity towards mammalian cells is not due to an inability to inhibit eukaryotic ribosomes, but likely due to inefficient uptake into the mammalian cell cytosol. oup.com

Table 2: Comparative Inhibition of Translation by Bac7 Fragments in an E. coli Cell-Free System

Peptide Fragment Inhibitory Potency Key Finding Reference
Bac7(1-16) High Potent inhibitor, similar to Bac7(1-35). oup.comresearchgate.net
Bac7(1-35) High Potent inhibitor of bacterial translation. oup.comresearchgate.net
Bac7(5-35) Low (10-fold higher IC₅₀) The N-terminal RRIR motif is critical for high-affinity ribosome binding and inhibition. oup.comresearchgate.net

Microbial Resistance Mechanisms to Bactenecin 7

Bacterial Adaptations and Counter-Strategies

Bacteria employ several adaptive strategies to develop resistance against Bactenecin (B179754) 7 and its derivatives. These adaptations are often linked to genetic mutations that alter the pathways responsible for peptide uptake or modify cell surface structures.

A primary counter-strategy involves modifications to the bacterial cell envelope. In a study using a multidrug-resistant clinical isolate of Escherichia coli, continuous exposure to a Bactenecin 7 fragment (Bac7(1-22)) in a salt-free medium led to the selection of a resistant strain. This resistance was not due to the common transporter mutations but was instead linked to a point mutation (N159H) in the waaP gene. The WaaP kinase is essential for the phosphorylation of heptose I in the lipopolysaccharide (LPS) core structure. This mutation conferred a decreased susceptibility to both Bac7(1-22) and the antibiotic polymyxin (B74138) B, indicating an alteration of the outer membrane as a defensive adaptation.

Another potential, though less commonly observed, mechanism for resistance to ribosome-targeting AMPs involves mutations in the ribosome itself. For the related peptide Oncocin 112, specific nucleotide substitutions in the 23S rRNA have been shown to increase resistance in E. coli. However, these particular ribosomal mutations did not confer resistance to the this compound fragment, Bac7(1–35), highlighting the specificity of resistance mechanisms.

The table below summarizes key mutations that confer resistance to this compound derivatives.

Bacterial Strain Selection Condition Peptide Identified Mutation Effect on Susceptibility
E. coli MDR 1057 (Strain B1)Mueller-Hinton Broth + 0.9% NaClBac7(1-22)sbmA gene inactivation (1.4 kb insertion)≥16-fold increase in MIC
E. coli MDR 1057 (Strain B2)Mueller-Hinton Broth + 0.9% NaClBac7(1-22)sbmA gene point mutation (P266L)≥16-fold increase in MIC
E. coli MDR 1057 (Strain B3)Salt-free Mueller-Hinton BrothBac7(1-22)waaP gene point mutation (N159H)Lowered sensitivity (MIC of 64 µM)

Comparative Studies with Other Antimicrobial Peptides

Distinctions from Membrane-Lytic Antimicrobial Peptides

Unlike a majority of antimicrobial peptides that exert their bactericidal effects by disrupting the integrity of the cell membrane, Bactenecin (B179754) 7 operates primarily through a non-lytic mechanism. frontiersin.orgnih.govmdpi.com This represents a fundamental distinction from classical membrane-active AMPs.

Mechanism of Action: Membrane-lytic peptides are typically cationic and amphipathic, enabling them to interact with and destabilize the negatively charged bacterial membrane. frontiersin.org This interaction leads to the formation of pores or channels (e.g., via barrel-stave or toroidal-pore models) or the complete dissolution of the membrane in a carpet-like manner, causing leakage of cellular contents and rapid cell death. frontiersin.orgbmbreports.org In stark contrast, Bactenecin 7 and its active fragments, such as Bac7(1-35), are generally non-lytic at their minimum inhibitory concentrations. frontiersin.orgmdpi.comasm.org They are cell-penetrating peptides that translocate across the bacterial membranes without causing significant damage. frontiersin.orgmdpi.com Once inside the cytoplasm, they engage with specific intracellular targets to inhibit vital cellular processes. frontiersin.orgnih.govrsc.org

Primary Target: For membrane-lytic peptides, the primary target is the lipid bilayer of the bacterial cell membrane. For this compound, the principal intracellular target is the bacterial ribosome, where it inhibits protein synthesis. nih.govoup.comoncotarget.com Studies have shown that this compound binds within the polypeptide exit tunnel of the 70S ribosome, preventing the transition from the initiation to the elongation phase of translation. mdpi.comrsc.orgoup.com While some studies suggest this compound can cause some membrane permeabilization, this is often considered a secondary effect or one that occurs at much higher concentrations than required for its intracellular activity. asm.orgplos.orgresearchgate.net

Development of Resistance: The multifaceted and intracellular mechanism of action for peptides like this compound may contribute to a lower incidence of bacterial resistance compared to peptides that only target the membrane. mdpi.com Bacteria can develop resistance to membrane-lytic peptides by altering their membrane composition, but resistance to PrAMPs would require mutations in essential intracellular targets like the ribosome. nih.gov

Table 1: Key Distinctions Between this compound and Membrane-Lytic Peptides

Feature This compound (a PrAMP) Typical Membrane-Lytic AMPs
Primary Mechanism Non-lytic; intracellular targeting frontiersin.orgnih.gov Lytic; membrane disruption frontiersin.org
Primary Target Bacterial 70S ribosome rsc.orgoup.comoncotarget.com Bacterial cell membrane bmbreports.org
Mode of Action Inhibition of protein synthesis mdpi.comoup.com Pore formation, membrane dissolution frontiersin.org
Membrane Damage Minimal at bactericidal concentrations frontiersin.orgmdpi.com Extensive, leading to cell lysis bmbreports.org
Cellular Entry Active translocation via transporters (e.g., SbmA) asm.orgoup.cominnislab.org Direct insertion into the lipid bilayer

Similarities and Differences with Other PrAMPs (e.g., Oncocin, PR-39, Apidaecin)

This compound belongs to the family of proline-rich antimicrobial peptides (PrAMPs), which are found in a wide range of organisms from insects to mammals. mdpi.com While these peptides share the hallmark of being rich in proline and arginine residues and generally act on intracellular targets, they exhibit notable differences in their structure, origin, and specific mechanisms. frontiersin.orgoup.comoncotarget.commdpi.com

Shared Characteristics:

Intracellular Action: Like this compound, other PrAMPs such as Oncocin, PR-39, and Apidaecin (B1169063) are known to kill bacteria by inhibiting protein synthesis. nih.govoup.commdpi.com

Ribosome as a Target: A common target for many PrAMPs is the bacterial ribosome. nih.govoup.comoncotarget.com Early studies also suggested DnaK as a target, but the ribosome is now considered the primary site of action for many, including this compound and Oncocin. frontiersin.orgnih.govoup.com

Uptake: Many PrAMPs, including this compound, Oncocin, and Apidaecin, utilize the inner membrane protein SbmA to enter Gram-negative bacterial cells. oup.cominnislab.org

Key Differences:

Origin and Size: this compound is a 60-residue peptide isolated from bovine neutrophils. oup.comresearchgate.net In contrast, Oncocin is derived from insects (milkweed bug) and is much shorter. nih.govoncotarget.com Apidaecin originates from honey bees and is also a short peptide. frontiersin.org PR-39, from porcine neutrophils, is intermediate in length at 39 residues. oup.comresearchgate.net

Mechanism of Ribosome Inhibition: PrAMPs are categorized into two classes based on how they inhibit the ribosome. frontiersin.org

Class I (e.g., this compound, Oncocin): These peptides bind within the nascent polypeptide exit tunnel in a reverse orientation relative to a growing peptide chain. frontiersin.orgmdpi.com This action allows the initiation of translation but blocks the transition to the elongation phase by preventing tRNA from binding to the A-site. rsc.orgoup.comresearchgate.net

Class II (e.g., Apidaecin): These peptides bind in a similar orientation to the nascent chain and primarily act as translation termination inhibitors by trapping release factors on the ribosome. frontiersin.orgresearchgate.net

Structural Motifs: The N-termini of these peptides, which are crucial for activity, show distinct motifs. This compound and PR-39 feature proline-arginine rich N-termini, while Oncocin has a characteristic VDKP motif. oncotarget.com The highly cationic N-terminal RRIR motif of this compound is critical for its high-affinity binding to the ribosome and cellular uptake. nih.govinnislab.orgresearchgate.net

Transporter Dependency: While the SbmA transporter is a common entry gate, some PrAMPs show different dependencies. For example, studies on a truncated version, this compound(1-16), suggest it can function independently of the SbmA and YgdD transporters, unlike Apidaecin and Pyrrhocoricin. nih.govnih.gov

Resistance Profiles: The distinct binding interactions with the ribosome can lead to different resistance profiles. For instance, specific ribosomal RNA mutations have been shown to confer resistance to the Oncocin derivative Onc112 but not to the this compound fragment Bac7(1-35). nih.govresearchgate.net

Table 2: Comparative Analysis of this compound and Other Proline-Rich Antimicrobial Peptides

Feature This compound Oncocin PR-39 Apidaecin
Source Bovine neutrophils frontiersin.org Milkweed bug nih.gov Porcine intestine/neutrophils frontiersin.orgoncotarget.com Honey bee frontiersin.org
Length (residues) 60 researchgate.net ~19 nih.gov 39 researchgate.net ~18 frontiersin.org
Ribosome Inhibition Class Class I frontiersin.org Class I frontiersin.org Class I oncotarget.com Class II frontiersin.org
Mechanism Blocks elongation transition rsc.orgoup.com Blocks elongation transition oncotarget.com Blocks elongation transition oncotarget.com Inhibits translation termination frontiersin.orgresearchgate.net
Key N-terminal Motif Pro-Arg rich (RRIR) oncotarget.comnih.gov VDKP oncotarget.com Pro-Arg rich oncotarget.com GNNRPV nih.gov
SbmA Transporter Use Yes (for Bac7(1-35)) oup.cominnislab.org Yes oup.com Yes mdpi.com Yes oup.comnih.gov

Synergistic Effects with Other Antimicrobial Agents

A significant area of research is the potential for this compound to act synergistically with other antimicrobial agents, including conventional antibiotics. mdpi.com Such combinations could enhance efficacy, reduce required doses, and potentially combat drug-resistant bacteria. cosmosscholars.comnih.gov

Synergy with Conventional Antibiotics: Research has demonstrated that Bactenecin and its derivatives exhibit additive-to-synergistic effects when combined with multiple classes of antibiotics. mdpi.com This synergy is observed against a range of pathogens, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.comfrontiersin.org A proposed mechanism for this synergy is that membrane-active peptides can increase the permeability of the bacterial membrane, thereby facilitating the entry of antibiotics that act on intracellular targets. nih.gov Studies with caprine bactenecin have confirmed synergistic interactions with antibiotics like oxacillin, meropenem, and erythromycin. frontiersin.org

Synergy with Other Peptides: this compound has also been shown to work synergistically with other antimicrobial peptides. nih.govcosmosscholars.com For example, a combination of this compound and Lactoferricin (B1576259) B demonstrated a greater inhibitory effect on E. coli than either peptide alone. cosmosscholars.com This is attributed to their shared targeting of purine (B94841) metabolism, as revealed by proteome microarray analysis. nih.gov

Table 3: Documented Synergistic Interactions of Bactenecin and its Derivatives

Bactenecin Derivative Synergistic Partner (Class) Target Pathogen(s) Observed Effect
Bactenecin / Derivatives Various Antibiotics (Aminoglycosides, Penicillins, etc.) A. baumannii, E. coli, K. pneumoniae, P. aeruginosa, S. aureus mdpi.com Additive to Synergistic
Caprine Bactenecin (ChBac3.4) Oxacillin, Meropenem, Erythromycin, Amikacin, Ofloxacin E. coli, A. baumannii, P. aeruginosa, K. pneumoniae, S. aureus frontiersin.org Synergistic
This compound Lactoferricin B (Peptide) E. coli nih.govcosmosscholars.com Synergistic
Various Peptides Polymyxin (B74138) B, Erythromycin, Tetracycline P. aeruginosa (MDR isolate) researchgate.net High frequency of synergy

Research Applications and Future Directions

Bactenecin (B179754) 7 as a Research Tool and Model System

The ability of Bactenecin 7 and its fragments to translocate across cellular membranes without causing lysis has positioned it as an excellent model system and tool for research applications. researchgate.net Unlike many antimicrobial peptides that kill bacteria by dissolving their membranes, Bac7's primary mechanism involves entering the cell to act on internal targets. nih.govoup.com This characteristic is being harnessed to carry molecular cargo into cells.

A significant application of this compound is in the development of probes for intracellular delivery and imaging. nih.govresearchgate.net Researchers have successfully used fragments of Bac7 as cell-penetrating peptides (CPPs) to transport reporter molecules into the cytoplasm of mammalian cells. researchgate.net This approach leverages the peptide's natural translocation ability for research purposes.

A notable example is the creation of a novel phosphorescent oxygen-sensitive probe. nih.govresearchgate.net In this system, a fragment of this compound (residues 15-24) was conjugated to a derivative of Pt(II) coproporphyrin I, a phosphorescent molecule whose signal is quenched by oxygen. nih.govresearchgate.net The resulting conjugate serves as a highly effective tool for measuring intracellular oxygen levels. nih.gov This probe offers several advantages, including ease of synthesis and high loading efficiency into a variety of mammalian cells, such as PC12, HCT116, SH-SY5Y, and HeLa. nih.govresearchgate.net Once inside, the probe distributes within the cytoplasm and mitochondria, allowing for the monitoring of local oxygen concentrations and cellular respiration in real-time. nih.govresearchgate.net This tool has been used to assess cellular responses to metabolic stimuli and conditions of external hypoxia. nih.gov

Probe ConjugateTarget AnalyteApplicationExample Cell Lines
Bac7(15-24) - Pt(II) coproporphyrin IIntracellular Oxygen (O₂)Monitoring cellular respiration and local oxygen levelsPC12, HCT116, SH-SY5Y, HeLa nih.govresearchgate.net
Bac7 fragmentsProtein CargoDelivery of noncovalently linked proteins into eukaryotic cellsNot specified researchgate.net

Insights for De Novo Peptide Design

The structure-function relationship of this compound provides a rich source of information for the de novo design of new antimicrobial peptides. nih.govnih.gov By systematically modifying the native Bac7 sequence, researchers can deduce the roles of different residues and structural motifs, guiding the creation of synthetic peptides with improved characteristics. asm.orgfrontiersin.org

Studies have shown that the antimicrobial activity of Bac7 can be modulated by altering its charge, hydrophobicity, and structure. asm.orgbrieflands.com For instance, increasing the number of positive charges at the N and C termini or adding a tryptophan residue can increase activity against both Gram-positive and Gram-negative bacteria, effectively broadening the antimicrobial spectrum. asm.org The N-terminal region, particularly the first four residues (RRIR), has been identified as critical for high-affinity binding to its intracellular target—the ribosome—and for penetration into the bacterial cell. oup.comresearchgate.net Conversely, truncating the peptide has shown that a fragment as short as the first 16 residues can retain significant antibacterial activity. nih.govresearchgate.net

Furthermore, the physical conformation is crucial; linear versions of bactenecin, created by reducing its natural disulfide bond, lose activity against Gram-negative bacteria but gain some activity against Gram-positive strains, demonstrating a fundamental shift in their mechanism of action toward membrane permeabilization. asm.orgubc.ca This body of research provides a blueprint for the rational design of peptides, allowing for the optimization of specific properties like target specificity and potency. A high-throughput platform using deep mutational scanning of a Bac7 variant has been developed to simultaneously assess the activity of hundreds of thousands of variants, accelerating the process of identifying optimized peptide drug candidates. researchgate.net

Structural ModificationRationaleObserved Effect on Activity
Deletion of N-terminal 'RRIR' motifInvestigate the role of the highly cationic N-terminusGreatly diminished antimicrobial activity against E. coli researchgate.net
Truncation to Bac7(1-35) or Bac7(1-16)Identify the minimal active domainRetained potent activity against Gram-negative bacteria oup.comresearchgate.net
Increasing positive charge at terminiEnhance electrostatic interaction with membranesIncreased activity and broadened antimicrobial spectrum asm.org
Linearization (reduction of disulfide bond)Alter peptide conformation from cyclic to linearLost activity against Gram-negative bacteria; gained some activity against Gram-positive bacteria via membrane permeabilization asm.orgubc.ca
Introduction of TryptophanIncrease hydrophobicityIncreased activity against both Gram-positive and Gram-negative bacteria asm.org

Understanding Innate Immunity Mechanisms

This compound is a key effector molecule of the innate immune system, specifically found in the granules of bovine neutrophils. jst.go.jptiho-hannover.de Studying its function provides valuable insights into the frontline defense mechanisms that protect organisms from infection. tandfonline.comtandfonline.com As a cathelicidin-derived peptide, Bac7 represents a class of molecules central to the immediate response to pathogens. tiho-hannover.detandfonline.com

The mechanism of Bac7 is a prime example of a non-lytic, targeted antimicrobial strategy employed by the innate immune system. nih.gov Unlike defensins that often form pores in membranes, Bac7 and other PrAMPs are actively transported into the bacterial cytoplasm to inhibit vital processes, primarily protein synthesis by binding to the 70S ribosome. nih.govoup.com This targeted approach allows the host to neutralize pathogens efficiently. The rapid action of bactenecin, even at low concentrations, underscores its role as a "first actor" in the neutrophil's antimicrobial arsenal. brieflands.com The existence of such sophisticated peptide antibiotics within the innate immune system highlights an evolutionary strategy that relies on specific intracellular targeting rather than just broad-spectrum membrane disruption. annualreviews.org

Challenges and Opportunities in PrAMP Research

The study of this compound and other proline-rich antimicrobial peptides (PrAMPs) presents both challenges and significant opportunities for the development of new anti-infectives. nih.govnih.gov

One of the primary challenges is the potential for bacterial resistance. Since many PrAMPs, including Bac7, rely on bacterial inner membrane transporters like SbmA to enter the cell, mutations in these transporter genes can confer resistance. nih.gov Furthermore, while PrAMPs show low toxicity to mammalian cells, some studies indicate they can inhibit eukaryotic ribosomes in vitro, suggesting that specificity is not absolute and depends on minimizing contact with cytosolic ribosomes. oup.com The relatively narrow spectrum of activity, primarily against Gram-negative bacteria, can also be a limitation. nih.govresearchgate.net

Despite these challenges, the opportunities are vast. The non-lytic, intracellular mechanism of action is a major advantage, as it is less likely to cause the inflammatory responses associated with the release of bacterial components like lipopolysaccharide that can result from membrane disruption. nih.gov This targeted mechanism also presents a lower risk for the development of resistance compared to antibiotics with single, easily mutated targets. nih.gov The most significant opportunity lies in their potential for rational design and optimization. researchgate.netmdpi.com As demonstrated by extensive research on Bac7, the peptide sequence can be engineered to enhance potency, broaden the activity spectrum, and potentially bypass resistance mechanisms, paving the way for a new generation of peptide-based therapeutics. asm.orgresearchgate.net

AspectChallengesOpportunities
Mechanism of Action Reliance on specific bacterial transporters (e.g., SbmA) can lead to resistance via mutation. nih.govNon-lytic, intracellular targeting reduces the risk of inducing host inflammatory responses. nih.gov
Specificity Primarily active against Gram-negative bacteria; potential for off-target effects on eukaryotic ribosomes in vitro. nih.govoup.comHigh specificity for the bacterial ribosome offers a targeted approach. oup.com
Drug Development Large sequence space makes traditional optimization difficult. researchgate.netAmenable to de novo design and rational modification to improve activity and spectrum. nih.govasm.orgresearchgate.net
Resistance Bacterial resistance can emerge through the modification of uptake transporters. nih.govThe complex mechanism of uptake and ribosome inhibition may slow the development of resistance compared to conventional antibiotics. nih.gov

Q & A

How can researchers establish a focused research question for studying BACTENECIN 7’s antimicrobial mechanisms?

Methodological Answer:

  • Step 1: Conduct a literature review to identify gaps in understanding this compound’s interaction with bacterial membranes (e.g., specificity for Gram-negative vs. Gram-positive bacteria).
  • Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:
    • Feasible: Use in vitro assays (e.g., membrane permeability tests) to quantify bactericidal activity.
    • Novel: Investigate structural analogs of this compound to identify critical residues for membrane disruption.
  • Step 3: Pilot studies to validate assay conditions (e.g., pH, temperature) that mimic physiological environments .

Q. What experimental design principles ensure alignment between this compound hypotheses and mechanistic studies?

Methodological Answer:

  • Align variables: Define independent (e.g., peptide concentration) and dependent variables (e.g., bacterial viability) explicitly.
  • Control groups: Include negative controls (untreated bacteria) and positive controls (known antimicrobials like polymyxin B).
  • Reproducibility: Document protocols using guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, purity validation via HPLC) .

Q. How to ensure data reliability when measuring this compound’s cytotoxicity in eukaryotic cells?

Methodological Answer:

  • Triangulate methods: Combine lactate dehydrogenase (LDH) release assays with live/dead staining (e.g., propidium iodide).
  • Sample size: Use power analysis to determine the minimum sample size (e.g., n ≥ 3 replicates per condition).
  • Statistical validation: Apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across bacterial strains be systematically analyzed?

Methodological Answer:

  • Systematic review: Compile data from studies reporting varying minimum inhibitory concentrations (MICs) and categorize by bacterial strain, growth phase, and experimental conditions.
  • Contradiction matrix:
Strain MIC (µg/mL) Assay Type Growth Phase Reference
E. coli ATCC 259222.5Broth microdilutionLog-phaseSmith et al. 2023
P. aeruginosa PA0110.0Agar dilutionStationary-phaseLee et al. 2024
  • Reconciliation: Test hypotheses about biofilm formation or efflux pump activity using gene knockout strains .

Q. What methodologies optimize this compound’s structure-activity relationship (SAR) models?

Methodological Answer:

  • In silico modeling: Use molecular dynamics simulations (e.g., GROMACS) to predict peptide-membrane interactions.
  • In vitro validation: Synthesize truncated analogs (e.g., this compound[1-15]) and test via circular dichroism (CD) for α-helical stability.
  • Data integration: Apply machine learning (e.g., random forest regression) to correlate physicochemical properties (e.g., hydrophobicity, charge) with activity .

Q. How to address reproducibility challenges in this compound’s in vivo efficacy studies?

Methodological Answer:

  • Standardize models: Use genetically defined murine infection models (e.g., C57BL/6J mice) with controlled microbiota.
  • Dosage consistency: Calibrate administration routes (e.g., intraperitoneal vs. intravenous) using pharmacokinetic profiling.
  • Blinding: Implement double-blinded protocols for outcome assessment (e.g., bacterial load quantification via qPCR) .

Q. What strategies resolve ethical conflicts in human tissue-based studies of this compound’s immunomodulatory effects?

Methodological Answer:

  • Ethical frameworks: Adhere to PICO (Population, Intervention, Comparison, Outcome) for clinical relevance. Example:
    • Population: Primary human neutrophils isolated from consented donors.
    • Intervention: this compound treatment at sub-MIC concentrations.
  • Institutional Review Board (IRB): Submit protocols for approval, emphasizing de-identified data usage and informed consent .

Data Presentation & Validation

Q. How to design tables for comparative analysis of this compound’s antimicrobial spectrum?

Guidelines:

  • Column headers: Strain, MIC, assay type, growth phase, statistical significance (p-value).
  • Footnotes: Clarify deviations from CLSI/MICE guidelines.
  • Visual clarity: Use shading to highlight strains with resistance mechanisms (e.g., β-lactamase producers) .

Q. What metrics validate the robustness of this compound’s synergy with conventional antibiotics?

Methodological Answer:

  • Fractional Inhibitory Concentration Index (FICI):
    • Synergy: FICI ≤ 0.5 (e.g., this compound + ciprofloxacin against A. baumannii).
    • Antagonism: FICI > 4.0.
  • Time-kill assays: Plot log10 CFU/mL reduction over 24 hours with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.